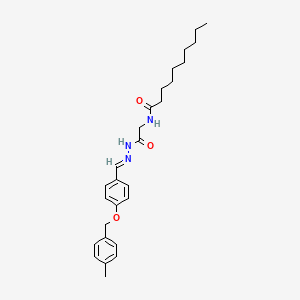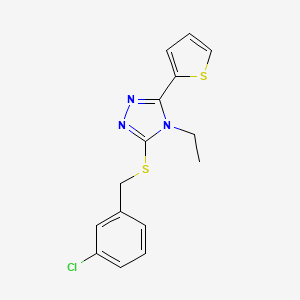
2-(2,6-Dioxooxan-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a pyran ring and an isoindole ring
Méthodes De Préparation
The synthesis of 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the nitro group and the formation of the isoindole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyran and isoindole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione include:
- 3-(2,6-dioxotetrahydro-2H-pyran-3-yl)propanoic acid
- (2,6-Dioxotetrahydro-2H-pyran-3-yl)acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione lies in its combination of a nitro group with the pyran and isoindole rings, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6383-81-9 |
|---|---|
Formule moléculaire |
C13H8N2O7 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
2-(2,6-dioxooxan-3-yl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C13H8N2O7/c16-10-4-3-9(13(19)22-10)14-11(17)7-2-1-6(15(20)21)5-8(7)12(14)18/h1-2,5,9H,3-4H2 |
Clé InChI |
ZBOVQFVXPCDZEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12012986.png)

![N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012993.png)

![ethyl N-[(4-butoxyphenyl)methylamino]carbamate](/img/structure/B12012999.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12013006.png)
![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12013020.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12013042.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
